1-(4-methoxyphenyl)-N-methylpiperidin-4-amine
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Overview
Description
1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further substituted with a methylamine group
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with piperidine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-(4-methoxyphenyl)piperidine.
Methylation: Finally, the piperidine derivative is methylated using methyl iodide in the presence of a base like potassium carbonate to obtain this compound.
Industrial production methods may involve similar steps but are optimized for higher yields and scalability. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids under palladium catalysis.
Scientific Research Applications
1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: It is used in studies related to neurotransmitter systems, given its structural similarity to certain neurotransmitter analogs.
Chemical Biology: The compound serves as a probe in chemical biology to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It is utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action observed in amphetamines . This interaction leads to increased levels of neurotransmitters in the synaptic cleft, thereby modulating neuronal activity and producing pharmacological effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-N-methylpiperidin-4-amine can be compared with other similar compounds, such as:
Para-Methoxyphenylpiperazine (MeOPP): Both compounds share the methoxyphenyl group but differ in their core structures.
4-Methoxyamphetamine: This compound also contains a methoxy group and exhibits potent serotonin-releasing properties.
1-(4-Methoxyphenyl)-N-(2-methyl-2-morpholinopropyl)-3-phenyl-1H-pyrazole-4-carboxamide: A selective KDM5 antagonist with potential anticancer activity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-11-7-9-15(10-8-11)12-3-5-13(16-2)6-4-12/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMISVZPIAWPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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